molecular formula C₂₉H₃₁D₃N₆O·3HCl B1159074 RK 20448-Trihydrochloride-D3

RK 20448-Trihydrochloride-D3

Cat. No.: B1159074
M. Wt: 485.6436463
Attention: For research use only. Not for human or veterinary use.
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Description

  • (R)-(+)-3-Aminoquinuclidine dihydrochloride (CAS 123536-14-1): A dihydrochloride salt with the molecular formula C7H14N2•2HCl. Limited toxicological data are available, and its safety profile remains incompletely characterized .
  • CAS 918538-05-3: A dichlorinated heterocyclic compound (C6H3Cl2N3) with a molecular weight of 188.01 g/mol. It exhibits warnings for skin/eye irritation and respiratory hazards (H315-H319-H335) and has been studied for its synthetic accessibility and moderate aqueous solubility (0.03 mg/mL) .

Given the nomenclature discrepancy, this analysis assumes "RK 20448-Trihydrochloride-D3" shares structural or functional similarities with these compounds, particularly as a trihydrochloride derivative or deuterated analog.

Properties

Molecular Formula

C₂₉H₃₁D₃N₆O·3HCl

Molecular Weight

485.6436463

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Hazards Solubility (mg/mL) Log S Synthetic Accessibility
(R)-(+)-3-Aminoquinuclidine dihydrochloride C7H14N2•2HCl 223.12* Toxicological properties unverified N/A N/A N/A
CAS 918538-05-3 C6H3Cl2N3 188.01 H315-H319-H335 0.03 -3.82 High (3.48/4)
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine C9H10ClN3 195.65 N/A N/A N/A Moderate
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine C7H6ClN3 167.59 N/A N/A N/A High

*Calculated based on formula.

Key Findings:

Hazard Profiles: CAS 918538-05-3 poses distinct irritation risks (H315-H319-H335) compared to (R)-(+)-3-Aminoquinuclidine dihydrochloride, whose toxicological data are incomplete .

Structural Analogues :

  • Derivatives like 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine and 7-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine exhibit simplified halogenated heterocycles, which may enhance metabolic stability compared to CAS 918538-05-3 .

Limitations and Recommendations

  • The absence of direct data on "RK 20448-Trihydrochloride-D3" necessitates extrapolation from structurally related compounds.
  • Further studies should prioritize deuterium isotope effects, trihydrochloride salt stability, and in vivo toxicology to refine comparative analyses.

Q & A

Basic Research Questions

Q. How should researchers design initial experiments involving RK 20448-Trihydrochloride-D3 to ensure methodological rigor?

  • Begin with a comprehensive literature review to identify established protocols and gaps . Formulate hypotheses using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with scientific significance . Incorporate control groups and replicate conditions from prior studies to establish baseline data . Document procedures in detail, including equipment calibration and environmental variables, to enable reproducibility .

Q. What are the best practices for synthesizing and characterizing RK 20448-Trihydrochloride-D3 in a laboratory setting?

  • Follow peer-reviewed synthetic pathways from primary literature, cross-referencing spectroscopic data (e.g., NMR, HPLC) to validate purity . Use standardized protocols for stability testing under varying pH and temperature conditions, with periodic analytical validation . Maintain detailed logs of reaction parameters (e.g., stoichiometry, catalysts) to troubleshoot inconsistencies .

Q. How can researchers validate the purity and stability of RK 20448-Trihydrochloride-D3 batches?

  • Employ orthogonal analytical methods (e.g., mass spectrometry, X-ray diffraction) to confirm structural integrity . Conduct accelerated degradation studies under controlled stressors (light, heat) and compare results against reference standards . Use statistical tools like ANOVA to assess batch-to-batch variability .

Q. What strategies are effective for conducting a literature review on RK 20448-Trihydrochloride-D3?

  • Utilize databases like PubMed and SciFinder with Boolean operators (e.g., "RK 20448-Trihydrochloride-D3 AND pharmacokinetics") to filter primary studies . Critically appraise sources using criteria such as sample size, methodology transparency, and conflict-of-interest disclosures . Organize findings thematically (e.g., synthesis, bioactivity) to identify research gaps .

Advanced Research Questions

Q. How can contradictions in pharmacokinetic data for RK 20448-Trihydrochloride-D3 be resolved?

  • Perform meta-analyses to identify confounding variables (e.g., dosing regimens, species-specific metabolism) . Replicate disputed experiments with enhanced controls (e.g., isotopically labeled analogs for tracking metabolite pathways) . Use computational modeling (e.g., PK/PD simulations) to reconcile in vitro and in vivo discrepancies .

Q. What methodologies ensure reproducibility in studies involving RK 20448-Trihydrochloride-D3?

  • Adopt open-science practices: share raw data, code, and protocols via repositories like Zenodo . Implement blinded analysis and independent replication cohorts to minimize bias . Validate assays using inter-laboratory comparisons and certified reference materials .

Q. How can researchers optimize analytical techniques for detecting RK 20448-Trihydrochloride-D3 in complex matrices?

  • Develop hybrid methods (e.g., LC-MS/MS with deuterated internal standards) to improve sensitivity . Conduct robustness testing by varying column chemistries and mobile phases to assess method versatility . Apply machine learning to automate peak integration and reduce human error .

Q. What approaches are suitable for designing multi-disciplinary studies on RK 20448-Trihydrochloride-D3 (e.g., toxicology + computational chemistry)?

  • Establish cross-disciplinary teams with defined roles (e.g., synthetic chemists, bioinformaticians) . Use iterative feedback loops: computational predictions guide in vitro assays, which refine models . Align objectives with frameworks like PICO (Population, Intervention, Comparison, Outcome) to maintain focus .

Methodological Considerations

  • Data Contradiction Analysis : Compare datasets using effect-size metrics (e.g., Cohen’s d) rather than p-values alone . Investigate methodological differences (e.g., solvent polarity in solubility tests) as potential sources of variability .
  • Ethical and Safety Compliance : Adhere to institutional guidelines for handling hazardous compounds, including waste disposal and exposure monitoring . Document near-miss incidents to improve lab protocols .

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